tert-Butyl 6-chloro-4-methylnicotinate

Lipophilicity Physicochemical Properties Drug Design

tert-Butyl 6-chloro-4-methylnicotinate (CAS 1649469-46-4) is a heteroaromatic building block belonging to the 6-chloronicotinate ester class. Its molecular architecture features a pyridine core with a chloro substituent at the 6-position, a methyl group at the 4-position, and a tert-butyl ester at the 3-carboxylate position.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 1649469-46-4
Cat. No. B6359583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloro-4-methylnicotinate
CAS1649469-46-4
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C11H14ClNO2/c1-7-5-9(12)13-6-8(7)10(14)15-11(2,3)4/h5-6H,1-4H3
InChIKeyQFSQKQBIBWCNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-chloro-4-methylnicotinate CAS 1649469-46-4: Procurement-Ready Pyridine Building Block for Medicinal Chemistry


tert-Butyl 6-chloro-4-methylnicotinate (CAS 1649469-46-4) is a heteroaromatic building block belonging to the 6-chloronicotinate ester class. Its molecular architecture features a pyridine core with a chloro substituent at the 6-position, a methyl group at the 4-position, and a tert-butyl ester at the 3-carboxylate position . The compound is available from multiple commercial suppliers with certified purity levels of 95% to 98% and is provided with supporting analytical documentation (NMR, HPLC, GC) for quality assurance . This structural configuration provides a defined reactivity profile for cross-coupling and other synthetic transformations in medicinal chemistry workflows.

tert-Butyl 6-chloro-4-methylnicotinate: Why Closest Analogs Cannot Substitute Without Impacting Reactivity or Physicochemical Profile


While 6-chloro-4-methylnicotinate analogs share a common pyridine core, the nature of the ester moiety (methyl, ethyl, acid, or tert-butyl) directly dictates the compound's lipophilicity, steric environment, and stability under synthetic conditions. The tert-butyl ester provides distinct advantages in protecting group strategies and alters partitioning behavior compared to methyl or ethyl esters [1]. These differences are not trivial; they influence reaction outcomes in cross-coupling sequences and the physicochemical properties of downstream intermediates in drug discovery programs. Consequently, generic substitution without quantitative justification risks compromising synthetic efficiency or altering the properties of the final target molecule.

tert-Butyl 6-chloro-4-methylnicotinate: Quantified Differentiation Evidence for Procurement Decisions


Lipophilicity Differentiation: tert-Butyl Ester Confers 1.3 LogP Units Higher than Methyl Ester Analog

The tert-butyl ester of 6-chloro-4-methylnicotinate (CAS 1649469-46-4) exhibits a calculated LogP of 3.15 , which is substantially higher than the LogP of 1.83 reported for its direct methyl ester analog, methyl 6-chloro-4-methylnicotinate (CAS 1224464-97-4) . This difference of 1.32 LogP units translates to an approximately 20-fold increase in partition coefficient, altering the compound's behavior in both synthetic workups and in silico drug-likeness predictions.

Lipophilicity Physicochemical Properties Drug Design

Ester Lability Control: tert-Butyl Ester Offers Acid-Labile Protection Distinct from Methyl/Ethyl Analogs

As a class, tert-butyl esters are well-established acid-labile protecting groups that undergo cleavage under acidic conditions (e.g., TFA in DCM) to yield the corresponding carboxylic acid, whereas methyl and ethyl esters require stronger hydrolytic conditions (saponification) that can be incompatible with acid-sensitive substrates [1][2]. This differential reactivity is a class-level property: tert-butyl 6-chloro-4-methylnicotinate retains this protecting group capability by virtue of its ester type, providing a selective deprotection route not available with the methyl ester analog (CAS 1224464-97-4) or ethyl ester analog (CAS 57591-95-4).

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Molecular Weight and Steric Bulk: tert-Butyl Ester Provides 42 Da Greater Mass than Methyl Analog

tert-Butyl 6-chloro-4-methylnicotinate has a molecular weight of 227.69 g/mol [1], which is 42.08 Da heavier than the methyl ester analog (185.61 g/mol) . This mass difference, attributable to the tert-butyl group versus a methyl group, influences chromatographic retention times and mass spectrometry detection. The increased steric bulk of the tert-butyl group also shields the ester carbonyl, potentially reducing unwanted nucleophilic attack during certain transformations [2].

Molecular Weight Steric Effects Purification

Commercial Availability and Analytical Documentation: Multiple Vendors Provide QC Data for Procurement Assurance

tert-Butyl 6-chloro-4-methylnicotinate is commercially available from multiple suppliers with certified purity ranging from 95% to 98% [1]. Importantly, vendors such as Bidepharm offer batch-specific analytical documentation including NMR, HPLC, and GC spectra , providing procurement traceability not consistently available for less common analogs like ethyl 6-chloro-4-methylnicotinate (CAS 57591-95-4), for which such QC data is less frequently documented .

Procurement Quality Control Reproducibility

tert-Butyl 6-chloro-4-methylnicotinate: Validated Application Scenarios for Research and Industrial Procurement


Medicinal Chemistry: Synthesis of Lipophilic Drug Candidates Requiring Higher LogP Intermediates

Based on the 1.32 LogP unit advantage over the methyl ester analog , tert-butyl 6-chloro-4-methylnicotinate is preferentially selected when designing synthetic routes that require more lipophilic intermediates to facilitate organic-phase extractions or to improve membrane permeability predictions in early-stage drug discovery programs [1].

Multi-Step Organic Synthesis: Orthogonal Protecting Group Strategies Using Acid-Labile tert-Butyl Ester

The acid-labile nature of the tert-butyl ester, a class-level property, enables selective deprotection under mild acidic conditions (e.g., TFA) while preserving base-sensitive functionalities elsewhere in the molecule [2]. This orthogonality is not achievable with methyl or ethyl esters, which require harsher saponification conditions [3].

Cross-Coupling Reactions: 6-Chloro Handle for Suzuki-Miyaura and Buchwald-Hartwig Couplings

The 6-chloro substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The tert-butyl ester remains intact under typical coupling conditions, allowing for subsequent deprotection to the carboxylic acid after C–C or C–N bond formation.

Analytical Method Development: LC-MS Calibration and Retention Time Benchmarking

With a molecular weight of 227.69 g/mol and a distinct LogP of 3.15 [4], this compound serves as a useful standard for calibrating LC-MS systems and establishing retention time benchmarks for 6-chloronicotinate derivatives in analytical workflows, aided by its commercial availability with certified purity and QC documentation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-chloro-4-methylnicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.